molecular formula C20H16ClNO2S3 B11643387 (7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

(7-chloro-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(4-methoxyphenyl)methanone

Cat. No.: B11643387
M. Wt: 434.0 g/mol
InChI Key: ZCABIFOLGUAWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE is a complex organic compound belonging to the class of 1,2-dithiole-3-thiones. These compounds are known for their diverse pharmacological activities, including antitumor, antioxidant, and chemoprotective properties . The unique structure of this compound, featuring a dithioloquinoline core, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE typically involves the reaction of dihydroquinolines with elemental sulfur in dimethylformamide (DMF) under reflux conditions . This method ensures the formation of the dithioloquinoline core with high efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

7-CHLORO-5-(4-METHOXYBENZOYL)-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLINE-1-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as protein kinases. It inhibits kinase activity by binding to the active site, preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the JAK/STAT and MAPK signaling pathways, which are crucial for cell growth and survival.

Properties

Molecular Formula

C20H16ClNO2S3

Molecular Weight

434.0 g/mol

IUPAC Name

(7-chloro-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C20H16ClNO2S3/c1-20(2)17-16(19(25)27-26-17)14-9-6-12(21)10-15(14)22(20)18(23)11-4-7-13(24-3)8-5-11/h4-10H,1-3H3

InChI Key

ZCABIFOLGUAWRL-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C=C(C=C3)Cl)C(=S)SS2)C

Origin of Product

United States

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